Tubuloside A
Overview
Description
Tubuloside A is a phenylethanoid glycoside . It is an oligosaccharide and a natural product found in Cistanche tubulosa, Cistanche phelypaea, and Cistanche deserticola . It has antioxidative effects and hepatoprotective activity .
Molecular Structure Analysis
This compound has the molecular formula C37H48O21 . For a detailed molecular structure, a specific chemical database or resource would need to be consulted.
Physical And Chemical Properties Analysis
This compound has the molecular formula C37H48O21 . The specific physical and chemical properties such as density, melting point, boiling point, etc., are not detailed in the search results. For a detailed analysis of its physical and chemical properties, a specific chemical database or resource would need to be consulted.
Scientific Research Applications
Neuroprotective Effects
- Tubuloside B, related to Tubuloside A, has been found to exhibit neuroprotective effects. It significantly reduces cytotoxicity, DNA fragmentation, and intracellular accumulation of reactive oxygen species in PC12 neuronal cells, indicating potential as an antiparkinsonian agent (Sheng et al., 2002).
- Another study shows Tubuloside B's capacity to prevent TNFalpha-induced apoptosis in SH-SY5Y neuronal cells, suggesting its usefulness in treating neurodegenerative diseases (Deng et al., 2004).
Pharmacokinetic Studies
- A liquid chromatography tandem mass spectrometry method has been developed for the quantification of Tubuloside B, using this compound as an internal standard. This method was applied in pharmacokinetics studies after intravenous administration, highlighting this compound's role in facilitating such studies (Yang et al., 2018).
Antioxidative and Hepatoprotective Activities
- Phenylethanoids like this compound and B from Cistanche deserticola have demonstrated significant antioxidative effects, with applications in preventing lipid peroxidation and cell damage in liver cells (Xiong et al., 1998).
Anti-Hyperglycemic and Hypolipidemic Effects
- Cistanche tubulosa, which contains compounds like this compound, has shown potential in treating hyperglycemia and hyperlipidemia, as evidenced by its effects in diabetic db/db mice (Xiong et al., 2013).
Potential in Treating Osteoporosis
- Echinacoside and acteoside, related to this compound, from Cistanche tubulosa have shown significant effects on osteoporosis and Alzheimer's disease in a rat model, indicating the potential of this compound in similar applications (Chen et al., 2020).
Antioxidant-Related Disease Treatment
- A study suggests the potential of components from Cistanche tubulosa, including this compound, in treating antioxidant-related diseases, based on spectrum-effect relationship analysis and network pharmacology (Liu et al., 2023).
Mechanism of Action
Target of Action
Tubuloside A, a phenylethanoid glycoside extracted from the plant Cistanche tubulosa , has been found to interact with several targets. It has been shown to have a significant interaction with the Nrf2/HO-1 pathway . This pathway plays a crucial role in the cellular response to oxidative stress, thus contributing to its antioxidative effect .
Mode of Action
This compound exerts its effects by modulating the Nrf2/HO-1 pathway . It is suggested that this compound could inhibit D-GalN-induced death of hepatocytes . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound affects the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress . By modulating this pathway, this compound can exert its antioxidative and hepatoprotective effects
Result of Action
This compound has been shown to have antioxidative and hepatoprotective effects . It has also been found to induce DNA damage and apoptosis in human ovarian cancer A2780 cells . These effects are likely the result of its interaction with the Nrf2/HO-1 pathway and its antioxidative activity .
Safety and Hazards
The safety data sheet for Tubuloside A suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDMAIXPXOZCX-BBQAUMBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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